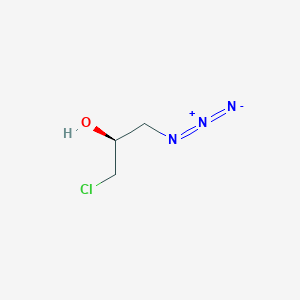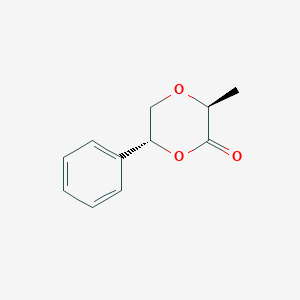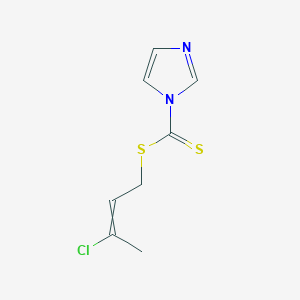![molecular formula C15H14N2O4 B12538531 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 870003-42-2](/img/structure/B12538531.png)
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a nitroanilino group, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2-ethoxycyclohexa-2,4-dien-1-one with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as piperidine in toluene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 4-bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- 4-bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
What sets 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one apart from these similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of the ethoxy and nitroanilino groups, in particular, contributes to its distinct chemical behavior and versatility in various research and industrial contexts.
Properties
CAS No. |
870003-42-2 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-ethoxy-6-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-5-3-4-11(15(14)18)10-16-12-6-8-13(9-7-12)17(19)20/h3-10,18H,2H2,1H3 |
InChI Key |
PPUBSXFWHCMVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)

![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)




![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
